Enantiomeric Purity: Chiral-Pool-Derived (S)-1-Tosyl-2-methylaziridine versus Racemic Synthesis
When derived from L-alanine via the chiral pool route, (S)-1-Tosyl-2-methylaziridine retains the absolute (S)-configuration at C2 without racemization, as evidenced by the subsequent enantiopure synthesis of PZM21 in seven steps with 22.5% overall yield from L-alanine [1]. In contrast, the original PZM21 synthesis using a racemic aziridine intermediate required chiral HPLC separation of diastereomers in the final step, adding significant cost and reducing throughput [1]. The chiral-pool approach eliminates this separation step entirely. Although the paper does not report the exact enantiomeric excess of the isolated (S)-1-Tosyl-2-methylaziridine intermediate, the fact that the final PZM21 product was obtained as the enantiopure (S,S)-diastereomer demonstrates that the aziridine intermediate preserved stereochemical integrity throughout the synthetic sequence [1]. For context, disubstituted N-tosyl aziridines synthesized via the phosphazene base method routinely achieve 98.7–99.9% ee [2], establishing a benchmark for what is achievable in this compound class.
| Evidence Dimension | Stereochemical fidelity enabling enantiopure pharmaceutical intermediate synthesis |
|---|---|
| Target Compound Data | Enantiopure PZM21 obtained as (S,S)-diastereomer from (S)-1-Tosyl-2-methylaziridine derived from L-alanine; 22.5% overall yield over 7 steps [1] |
| Comparator Or Baseline | Racemic aziridine route to PZM21 requiring chiral HPLC separation of diastereomers in final step [1] |
| Quantified Difference | Elimination of costly chiral HPLC separation step; benchmark enantiomeric purity for N-tosyl aziridine class: 98.7–99.9% ee achievable [2] |
| Conditions | Synthesis from commercial L-alanine via chiral aziridine intermediate (Perrey et al., 2018, ChemistrySelect) |
Why This Matters
Procurement of the (S)-enantiomer rather than the racemate eliminates a chromatographic separation step that is often the bottleneck in pharmaceutical intermediate scale-up.
- [1] Perrey, D.; Zhang, D.; Nguyen, T.; Carroll, F. I.; Ko, M.-C.; Zhang, Y. Synthesis of Enantiopure PZM21: A Biased Agonist of the Mu-Opioid Receptor. ChemistrySelect 2018, 3 (30), 4006–4012. DOI: 10.1002/slct.201801737. PMID: 30003146. View Source
- [2] Solladié-Cavallo, A.; Roje, M.; Welter, R.; Sunjić, V. Two-Step Asymmetric Synthesis of Disubstituted N-Tosyl Aziridines Having 98–100% ee: Use of a Phosphazene Base. J. Org. Chem. 2004, 69 (4), 1409–1412. DOI: 10.1021/jo035586x. View Source
